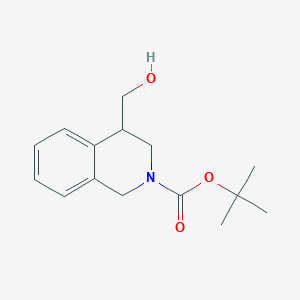

Tert-butyl 4-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

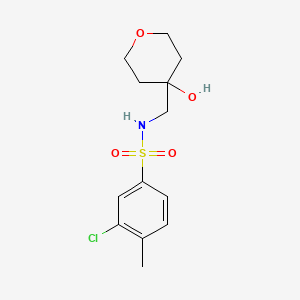

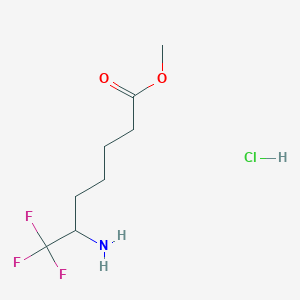

“Tert-butyl 4-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate” is a complex organic compound. It contains a tert-butyl group, a hydroxymethyl group, and a carboxylate ester group attached to an isoquinoline backbone. Isoquinolines are a type of heterocyclic aromatic organic compound similar to quinolines .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the isoquinoline ring, the introduction of the hydroxymethyl group, and the esterification of the carboxylate group with a tert-butyl alcohol .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoquinoline ring, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring . The hydroxymethyl and tert-butyl groups would be attached to specific carbon atoms on this ring, and the carboxylate group would likely be in an ester linkage with the hydroxymethyl group .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The hydroxymethyl group could potentially undergo reactions such as oxidation or substitution, and the ester group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the isoquinoline ring would likely make it aromatic and relatively stable. The hydroxymethyl and carboxylate groups could potentially make it polar and capable of forming hydrogen bonds .Scientific Research Applications

Chemical Transformations and Synthesis

Tert-butyl 4-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate and related compounds have been utilized in various chemical transformations and syntheses. One study involved the synthesis of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, which reacted with maleic anhydride to form a Diels-Alder endo-adduct. This adduct underwent further reactions including reduction and oxidation of its functional groups (Moskalenko & Boev, 2014).

Catalytic Oxidative Carbonylation

Another application is seen in the synthesis of isoquinoline-4-carboxylic esters and isochromene-4-carboxylic esters. This process involved the direct PdI2-catalyzed oxidative heterocyclization/alkoxycarbonylation of (2-alkynylbenzylidene)amine derivatives. Notably, (2-alkynylbenzylidene)(tert-butyl)amines selectively afforded isoquinoline derivatives through N-cyclization (Gabriele et al., 2011).

Antimalarial Drug Development

In the field of medicine, N-tert-butyl isoquine (GSK369796), a 4-aminoquinoline drug candidate, was developed as part of a public-private partnership. This molecule, designed based on various considerations, showed excellent activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo. Its development involved an optimized chemistry from readily available materials, highlighting a new approach in antimalarial drug development (O’Neill et al., 2009).

Synthesis of Marine Drugs

Research also includes the synthesis of key intermediates for marine drugs. For instance, 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the synthesis of renieramycin M derivatives, was synthesized for structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

Tert-Butyloxycarbonylation Reagent

1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) was utilized as a tert-butyloxycarbonylation reagent for acidic proton-containing substrates such as phenols and aromatic carboxylic acids. This demonstrated its utility in chemoselective reactions under mild conditions (Saito et al., 2006).

Annulation and Isoquinoline Synthesis

A study presented a novel 3,4-dihydroisoquinoline annulation, providing expedient access to certain medicinally important isoquinoline heterocycles and natural alkaloids, such as those of berberine and erythrina types (Li & Yang, 2005).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl 4-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-8-11-6-4-5-7-13(11)12(9-16)10-17/h4-7,12,17H,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBYMCFRGNYSOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C2C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-ethoxyphenyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)

![N1-cycloheptyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2472586.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride](/img/structure/B2472588.png)

![1-(4-Ethoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2472589.png)

![2-[(2-Chlorobenzyl)sulfanyl]quinoxaline](/img/structure/B2472599.png)